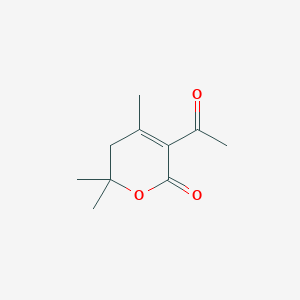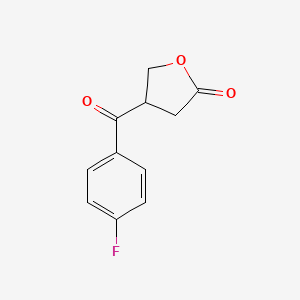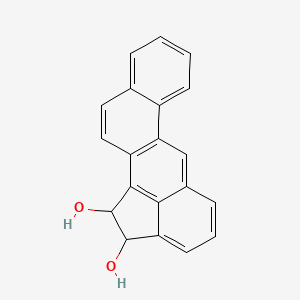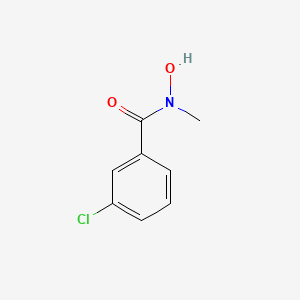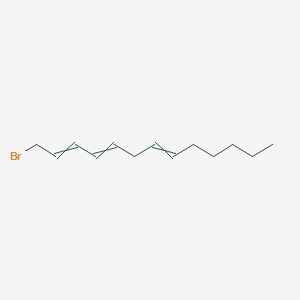
1-Bromotrideca-2,4,7-triene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromotrideca-2,4,7-triene is an organic compound characterized by the presence of a bromine atom attached to a tridecatriene backbone. This compound is notable for its conjugated diene system, which imparts unique chemical properties and reactivity. The molecular formula of this compound is C13H21Br .
Métodos De Preparación
The synthesis of 1-Bromotrideca-2,4,7-triene typically involves the bromination of tridecatriene precursors. One common method is the addition of bromine (Br2) to trideca-2,4,7-triene under controlled conditions. This reaction can be carried out in the presence of a solvent such as dichloromethane at low temperatures to ensure selective bromination . Industrial production methods may involve the use of bromine sources like N-bromosuccinimide (NBS) in the presence of radical initiators to achieve high yields and purity .
Análisis De Reacciones Químicas
1-Bromotrideca-2,4,7-triene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide ions (OH-) or amines (NH2-) under suitable conditions.
Addition Reactions: The conjugated diene system allows for 1,2- and 1,4-addition reactions with electrophiles like hydrogen bromide (HBr) and bromine (Br2).
Oxidation and Reduction: The compound can be oxidized to form epoxides or reduced to yield alkanes and alkenes.
Common reagents used in these reactions include hydrogen bromide, bromine, and various nucleophiles. The major products formed depend on the reaction conditions and the specific reagents used .
Aplicaciones Científicas De Investigación
1-Bromotrideca-2,4,7-triene has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Bromotrideca-2,4,7-triene involves its ability to participate in electrophilic addition and substitution reactions. The bromine atom acts as a leaving group, facilitating the formation of carbocations that can undergo further chemical transformations. The conjugated diene system allows for resonance stabilization of intermediates, enhancing the compound’s reactivity .
Comparación Con Compuestos Similares
1-Bromotrideca-2,4,7-triene can be compared to other brominated dienes and trienes, such as:
1-Bromo-1,3-butadiene: Similar in reactivity but with a shorter carbon chain.
1-Bromo-1,3,5-hexatriene: Shares the conjugated diene system but differs in the number of double bonds and carbon atoms.
The uniqueness of this compound lies in its specific arrangement of double bonds and the presence of a bromine atom, which imparts distinct chemical properties and reactivity .
Propiedades
Número CAS |
85514-74-5 |
|---|---|
Fórmula molecular |
C13H21Br |
Peso molecular |
257.21 g/mol |
Nombre IUPAC |
1-bromotrideca-2,4,7-triene |
InChI |
InChI=1S/C13H21Br/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h6-7,9-12H,2-5,8,13H2,1H3 |
Clave InChI |
JUYOVMQOGXLSCE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC=CCC=CC=CCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Butyl-2-(2-methyl-1,3-dioxolan-2-yl)-1-oxaspiro[2.2]pentane](/img/structure/B14411178.png)

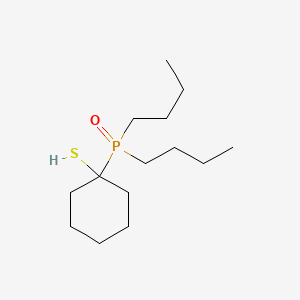

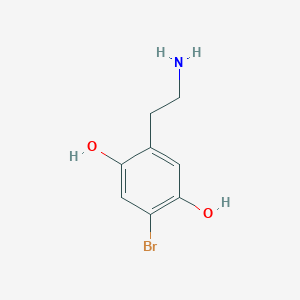
![2-[(Furan-2-yl)methoxy]-4,5-diphenyl-1,3-oxazole](/img/structure/B14411199.png)
![Phenol, 3-[1-(cyclopropylmethyl)-1,2,5,6-tetrahydro-3-pyridinyl]-](/img/structure/B14411207.png)
![N-cyano-N'-[3-(1H-imidazol-5-yl)phenyl]methanimidamide](/img/structure/B14411228.png)

